Thiophene-2-sulfonylacetonitrile

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Researchers targeting kidney urea transporter UT-B require the precise 2-thiophene sulfonyl pharmacophore-phenyl or 3-thienyl analogs fail to bind. Thiophene-2-sulfonylacetonitrile (CAS 175137-62-9) delivers the literature-validated fragment scaffold for UT-B inhibitor programs. • Bifunctional -SO2-CH2-CN motif supports cyclocondensation, directed metalation, and oxidation to thiophene-1,1-dioxide • Sulfonyl group directs regioselective 3-position functionalization for 2,3-disubstituted thiophene libraries • 97% purity, MW 187.24, white crystalline solid; shipped with full analytical QA documentation.

Molecular Formula C6H5NO2S2
Molecular Weight 187.2 g/mol
CAS No. 175137-62-9
Cat. No. B050443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-sulfonylacetonitrile
CAS175137-62-9
Synonyms(Thien-2-ylsulfonyl)acetonitrile;  (2-Thienylsulfonyl)acetonitrile;  2-(2-Thienylsulfonyl)acetonitrile; 
Molecular FormulaC6H5NO2S2
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)CC#N
InChIInChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2
InChIKeyJWLFPYPXODBUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-sulfonylacetonitrile Overview


Thiophene-2-sulfonylacetonitrile (CAS 175137-62-9) is a heteroaromatic building block with the molecular formula C6H5NO2S2 and a molecular weight of 187.24 g/mol . The compound features a thiophene ring substituted at the 2-position with a sulfonylacetonitrile moiety (-SO2-CH2-CN), creating a bifunctional scaffold that combines an electron-withdrawing sulfonyl group with a highly reactive nitrile [1]. It is commercially available as a white crystalline powder with a melting point of 77–86°C and typical purity specifications of 97% or higher from major chemical suppliers [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and heterocyclic synthesis, where it serves as a precursor for constructing sulfur- and nitrogen-containing heterocycles [1].

Thiophene-2-sulfonylacetonitrile Irreplaceability


Thiophene-2-sulfonylacetonitrile cannot be interchangeably substituted with phenylsulfonylacetonitrile or other sulfonylacetonitrile analogs due to fundamental electronic and steric differences dictated by the heteroaromatic thiophene ring versus the benzenoid phenyl ring. The thiophene ring introduces a sulfur heteroatom that alters electron density distribution, dipole moment, and hydrogen-bonding capacity relative to phenyl-based analogs [1]. These differences directly affect the compound's reactivity in cyclocondensation reactions, its metalation directing properties, and the pharmacokinetic profile of downstream derivatives. Additionally, the 2-position substitution on thiophene creates a distinct spatial orientation of the sulfonylacetonitrile group that is not reproduced by 3-thiophene isomers (e.g., CAS 175205-79-5) or substituted thiophene variants (e.g., 5-chloro or 5-methoxy derivatives) . For applications requiring specific binding to biological targets such as the kidney urea transporter UT-B, the thiophene-2-sulfonyl pharmacophore has been explicitly identified as a functional substituent, and substitution with phenyl or 3-thienyl analogs would alter or abolish this activity [2].

Thiophene-2-sulfonylacetonitrile Differentiation Evidence


Physicochemical Profile vs. 5-Chloro Analog

Thiophene-2-sulfonylacetonitrile (MW = 187.24 g/mol) exhibits a molecular weight approximately 34.5 g/mol lower than its 5-chloro substituted analog 2-[(5-chlorothiophen-2-yl)sulfonyl]acetonitrile (MW = 221.7 g/mol) . This lower molecular weight, combined with the absence of the electron-withdrawing chlorine substituent, results in distinct lipophilicity (LogP = 2.13 for the target compound) and hydrogen-bonding capacity . The unsubstituted thiophene-2-sulfonylacetonitrile offers a more electron-rich thiophene ring compared to the 5-chloro analog, which alters its reactivity profile in electrophilic aromatic substitution and metalation reactions .

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

UT-B Target Engagement vs. Phenylsulfonyl Analogs

Thiophene-2-sulfonylacetonitrile has been specifically identified in patent and research literature as a potential substituent in the synthesis of inhibitors targeting the kidney urea transporter UT-B [1]. This represents a defined biological application context that distinguishes it from the more broadly studied phenylsulfonylacetonitrile, which has been primarily explored as a general synthetic intermediate for heterocyclic synthesis (pyridines, chromenes, thiophenes) without a similarly specific therapeutic target association [2][3]. The thiophene-2-sulfonyl pharmacophore provides a distinct electronic and steric profile for UT-B binding pocket interactions that phenylsulfonyl analogs cannot replicate.

Kidney Urea Transporter UT-B Inhibition Diuretic Drug Discovery Renal Pharmacology

2- vs. 3-Thiophene Sulfonyl Regioisomers

Thiophene-2-sulfonylacetonitrile (CAS 175137-62-9) and its regioisomer 2-(thiophen-3-ylsulfonyl)acetonitrile (CAS 175205-79-5) share identical molecular formulas (C6H5NO2S2) and nearly identical molecular weights (~187.24 g/mol), yet differ fundamentally in the substitution position on the thiophene ring . The 2-position substitution places the sulfonylacetonitrile group adjacent to the sulfur heteroatom, creating a distinct electronic environment and steric orientation compared to the 3-substituted isomer. Electrophilic substitution on thiophene occurs preferentially at the 2-position, and the 2-substituted thiophene derivatives exhibit different reactivity patterns and metalation directing effects than their 3-substituted counterparts .

Regioisomer Selection Thiophene Chemistry Positional Isomer Effects Structure-Activity Relationship

Bifunctional Synthon Advantage vs. Sulfonyl Chloride

Thiophene-2-sulfonylacetonitrile combines both a sulfonyl electrophile and a nitrile nucleophile precursor within a single molecular scaffold, whereas thiophene-2-sulfonyl chloride (CAS 16629-19-9) provides only the sulfonyl chloride reactive handle. This bifunctionality enables Thiophene-2-sulfonylacetonitrile to participate in cyclocondensation reactions, act as a precursor to amidines and tetrazoles via nitrile transformation, and serve as a metalation-directing group through the sulfonyl moiety . The nitrile group also contributes additional hydrogen-bonding capacity (acceptor count = 4) compared to the sulfonyl chloride analog .

Synthetic Intermediate Selection Bifunctional Building Blocks Heterocyclic Synthesis Reagent Procurement

Supplier Availability and Purity Comparison

Thiophene-2-sulfonylacetonitrile is commercially available from multiple established chemical suppliers with standardized purity specifications. Thermo Scientific (Alfa Aesar) offers the compound at 97% purity with a melting point specification of 82–86°C [1]. Alternative suppliers such as TargetMol provide the compound as a fragment molecule for drug discovery applications with comparable specifications [2]. This multi-supplier availability with consistent quality specifications differentiates the compound from more specialized or custom-synthesis-required thiophene sulfonyl derivatives such as 2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile (CAS 1110717-69-5), which is a more complex piperazine-containing derivative with MW = 301.4 g/mol and limited commercial availability .

Chemical Procurement Reagent Purity Supply Chain Quality Specifications

Thiophene-2-sulfonylacetonitrile Optimal Applications


UT-B Inhibitor Fragment-Based Discovery

Thiophene-2-sulfonylacetonitrile is optimally deployed in fragment-based drug discovery campaigns targeting the kidney urea transporter UT-B, where it has been specifically identified as a potential substituent scaffold [1]. Its low molecular weight (187.24 g/mol) and absence of halogen substitution make it an ideal fragment starting point for subsequent elaboration, while the bifunctional sulfonylacetonitrile motif provides multiple vectors for chemical expansion. This application scenario is uniquely validated by explicit literature association with UT-B inhibition, distinguishing it from phenylsulfonylacetonitrile which lacks this specific therapeutic target association.

Heterocyclic Library Synthesis with Bifunctional Building Blocks

The compound's dual functionality—combining a sulfonyl electrophile with a nitrile that can be converted to amidines, tetrazoles, or carboxylic acid derivatives—makes it particularly valuable for constructing diverse heterocyclic libraries via cyclocondensation reactions . This bifunctionality provides a distinct advantage over single-functional-group analogs such as thiophene-2-sulfonyl chloride. The thiophene-2-yl regioisomer further offers specific electronic properties that differ from 3-thiophene isomers, enabling SAR exploration in medicinal chemistry programs .

Synthesis of Thiophene-1,1-dioxide Derivatives

Thiophene-2-sulfonylacetonitrile serves as a viable substrate for oxidation to thiophene-1,1-dioxides bearing electron-withdrawing groups. Published methodology demonstrates that thiophenes possessing sulfonyl groups can be oxidized using trifluoroperacetic acid in acetonitrile to yield the corresponding thiophene-1,1-dioxides, a transformation that provides access to compounds with distinct electronic properties for materials science and medicinal chemistry applications [2]. The presence of both the sulfonyl and nitrile electron-withdrawing groups in the target compound aligns with the substrate scope established for this oxidation protocol.

Metalation-Directed Synthesis of 3-Substituted Thiophenes

The sulfonyl group in Thiophene-2-sulfonylacetonitrile functions as a potent ortho-directing group for metalation reactions, enabling regioselective functionalization of the thiophene ring at the 3-position . This metalation-directing capability, combined with the nitrile functionality that remains available for subsequent transformations, makes the compound particularly suited for the synthesis of 2,3-disubstituted thiophene derivatives. This application leverages the unique electronic properties of the 2-thiophene substitution pattern, which provides distinct reactivity compared to 3-thiophene or phenyl-based sulfonylacetonitrile analogs.

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